molecular formula C21H44NO9P B10776825 O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine

O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine

Cat. No.: B10776825
M. Wt: 485.5 g/mol
InChI Key: RPZLJDFLPRHXGM-LFPSWIHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysophosphotidylserine is an emerging lysophospholipid mediator that acts through G protein-coupled receptors. It is detected in various tissues and cells and is thought to be produced mainly by the deacylation of phosphatidylserine. Lysophosphotidylserine has been known to stimulate the degranulation of mast cells and has immune-modulatory functions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Lysophosphotidylserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Lysophosphotidylserine exerts its effects by acting through G protein-coupled receptors, specifically those in the P2Y family. These receptors are predominantly expressed in immune cells such as lymphocytes and macrophages. The binding of lysophosphotidylserine to these receptors triggers various immune responses, including the degranulation of mast cells .

Properties

Molecular Formula

C21H44NO9P

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C21H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)29-15-18(23)16-30-32(27,28)31-17-19(22)21(25)26/h18-20,23-24H,2-17,22H2,1H3,(H,25,26)(H,27,28)/t18-,19+,20?/m1/s1

InChI Key

RPZLJDFLPRHXGM-LFPSWIHMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCC(O)OCC(COP(=O)(O)OCC(C(=O)O)N)O

Origin of Product

United States

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